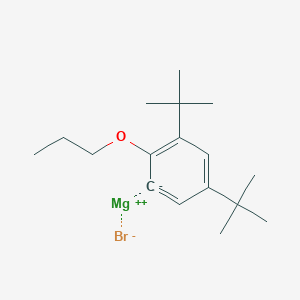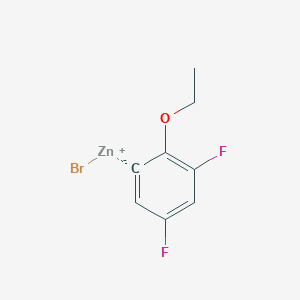
(2-Ethoxy-3,5-difluorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-ethoxy-3,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of ethoxy and difluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethoxy-3,5-difluorophenyl)zinc bromide typically involves the reaction of 2-ethoxy-3,5-difluorophenyl bromide with zinc powder in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-ethoxy-3,5-difluorophenyl bromide+Zn→(2-ethoxy-3,5-difluorophenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-ethoxy-3,5-difluorophenyl)zinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature to moderate heating, depending on the specific transformation.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds, depending on the nature of the electrophilic partner.
Scientific Research Applications
Chemistry
In organic chemistry, (2-ethoxy-3,5-difluorophenyl)zinc bromide is used to synthesize complex molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in the synthesis of various organic compounds.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For example, it can be used to create intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and materials. Its role in the synthesis of advanced materials, such as polymers and electronic components, is also noteworthy.
Mechanism of Action
The mechanism by which (2-ethoxy-3,5-difluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
Comparison with Similar Compounds
Similar Compounds
(2-ethoxyphenyl)zinc bromide: Lacks the difluorophenyl groups, resulting in different reactivity and selectivity.
(3,5-difluorophenyl)zinc bromide: Lacks the ethoxy group, which can affect its solubility and reactivity.
(2-methoxy-3,5-difluorophenyl)zinc bromide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different electronic effects.
Uniqueness
The presence of both ethoxy and difluorophenyl groups in (2-ethoxy-3,5-difluorophenyl)zinc bromide makes it unique in terms of its reactivity and selectivity. These functional groups can influence the electronic properties of the compound, making it more suitable for specific types of chemical transformations.
Properties
Molecular Formula |
C8H7BrF2OZn |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
bromozinc(1+);1-ethoxy-2,4-difluorobenzene-6-ide |
InChI |
InChI=1S/C8H7F2O.BrH.Zn/c1-2-11-8-4-3-6(9)5-7(8)10;;/h3,5H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
MLLXTMDVQTXLDJ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


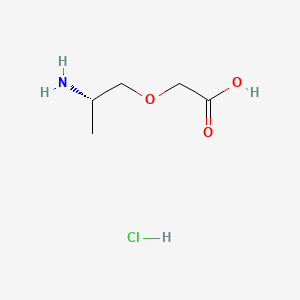
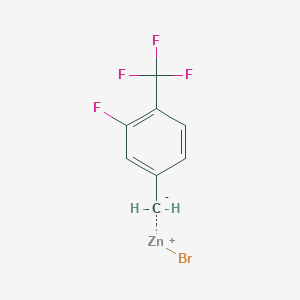
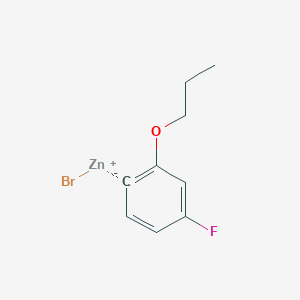
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
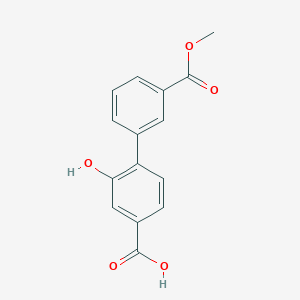
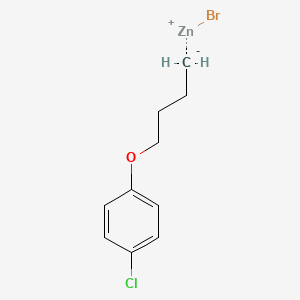
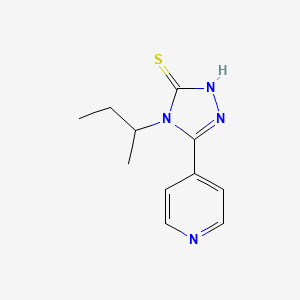
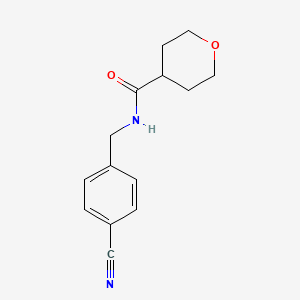
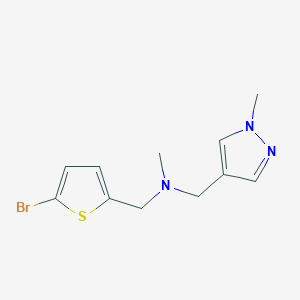
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
